molecular formula C9H11BrOZn B3416327 3-Phenoxypropylzinc bromide CAS No. 737797-30-7

3-Phenoxypropylzinc bromide

Cat. No.: B3416327
CAS No.: 737797-30-7
M. Wt: 280.5 g/mol
InChI Key: BDHHKIWTJZLKCU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropylzinc bromide can be synthesized through the reaction of 3-phenoxypropyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Phenoxypropylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme mechanisms and metabolic pathways .

Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. It is particularly useful in the development of new therapeutic agents for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 3-phenoxypropylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the formation of new carbon-carbon bonds. This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • Allylzinc bromide

Comparison: 3-Phenoxypropylzinc bromide is unique in its structure due to the presence of a phenoxy group attached to the propyl chain. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, phenylzinc bromide and benzylzinc bromide lack the oxygen atom in the phenoxy group, which can influence the electronic properties and reactivity of the compound .

Properties

IUPAC Name

bromozinc(1+);propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,1-2,8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHKIWTJZLKCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCOC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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